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Compound of Interest

Compound Name: 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1399618 Get Quote

4-Iodo-1H-pyrazolo[3,4-b]pyridine is a critical heterocyclic building block in modern medicinal

chemistry. With a molecular formula of C₆H₄IN₃ and a molecular weight of 245.02 g/mol , its

structure is a fusion of pyrazole and pyridine rings, featuring a strategically placed iodine atom.

[1] This iodination makes it an exceptionally versatile intermediate for introducing molecular

diversity through cross-coupling reactions like Suzuki or Buchwald-Hartwig.[1] Its primary

application lies in the synthesis of advanced kinase inhibitors for targeted cancer therapies,

making precise and reliable analytical characterization paramount in drug discovery and

development pipelines.[1][2][3]

Mass spectrometry (MS) is the cornerstone technique for the structural elucidation, purity

assessment, and quantification of this key intermediate and its derivatives. This guide provides

a comprehensive overview of the mass spectrometric analysis of 4-Iodo-1H-pyrazolo[3,4-
b]pyridine, rooted in the principles of scientific integrity and field-proven application.

Part 1: Ionization & Qualitative Analysis - Unveiling
the Molecular Blueprint
The initial step in any mass spectrometric analysis is the gentle conversion of the neutral

analyte molecule into a gas-phase ion. The choice of ionization technique is critical and is

dictated by the analyte's physicochemical properties.

Rationale for Ionization Technique Selection
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For a polar, heterocyclic compound like 4-Iodo-1H-pyrazolo[3,4-b]pyridine, Electrospray

Ionization (ESI) is the method of choice, particularly when coupled with liquid chromatography

(LC). ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte,

thereby preserving the molecular structure and maximizing the abundance of the molecular ion.

[4] This is crucial for unambiguous molecular weight determination. The presence of basic

nitrogen atoms on the pyrazolopyridine core readily accepts a proton in the acidic mobile

phases typically used in reversed-phase LC, leading to the efficient formation of the protonated

molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) for Formula
Confirmation
To ensure the utmost confidence in identification, initial analysis should be performed on a

high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

HRMS provides a highly accurate mass measurement, allowing for the confirmation of the

elemental composition.

Parameter Theoretical Value Observed Value (Example)

Molecular Formula C₆H₄IN₃ -

Neutral Monoisotopic Mass 244.9450 -

Protonated Ion [M+H]⁺ C₆H₅IN₃⁺ -

Theoretical m/z 245.9528 245.9525

Mass Accuracy - < 5 ppm

This table illustrates the principle of HRMS for elemental composition confirmation.

Tandem Mass Spectrometry (MS/MS) and Fragmentation
Pathways
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. In this

process, the protonated molecular ion ([M+H]⁺ at m/z 245.95) is isolated and subjected to

collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The resulting fragmentation pattern serves as a structural fingerprint.
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The fragmentation of 4-Iodo-1H-pyrazolo[3,4-b]pyridine is governed by the established

principles of ion chemistry for halogenated and nitrogen-containing heterocyclic compounds.[5]

[6][7]

Key Predicted Fragmentation Pathways:

Loss of Iodine: The carbon-iodine bond is the weakest point in the structure, making its

cleavage a primary fragmentation route. This can occur via the neutral loss of an iodine

radical (I•, 127 Da) or hydrogen iodide (HI, 128 Da). The loss of the iodine atom is a hallmark

fragmentation for halogenated compounds.[6][7]

Ring Cleavage: Following or preceding other fragmentations, the stable pyrazolopyridine ring

system can be induced to cleave. A common neutral loss from nitrogen-containing

heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da).[6][8]

[M+H]⁺
m/z 245.95
(C₆H₅IN₃⁺)

[M+H - I]⁺
m/z 118.06
(C₆H₅N₃⁺)

- I•

[M+H - HI]⁺
m/z 117.05
(C₆H₄N₃⁺)

- HI

[M+H - I - HCN]⁺
m/z 91.05
(C₅H₄N₂⁺)

- HCN

Click to download full resolution via product page

Caption: Predicted MS/MS fragmentation pathway for 4-Iodo-1H-pyrazolo[3,4-b]pyridine.
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Part 2: Quantitative Analysis by LC-MS/MS - A
Protocol for Drug Development
In a drug development context, quantifying the analyte—whether as a key intermediate, an

active pharmaceutical ingredient (API), or a metabolite—is a critical task.[9][10] Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction

Monitoring (MRM) mode is the gold standard for this purpose due to its exceptional sensitivity

and selectivity.[11][12]

Experimental Workflow Overview
The quantitative workflow is a multi-step process that demands precision at every stage to

ensure data integrity and reproducibility.

Sample Preparation LC-MS/MS Analysis Data Processing

Stock Solution
Preparation

Calibration Standards
& QC Samples

Matrix Extraction
(e.g., Protein Precipitation) LC Separation MS/MS Detection

(MRM) Peak Integration Calibration Curve
Generation

Concentration
Calculation

Click to download full resolution via product page

Caption: Standard workflow for quantitative analysis by LC-MS/MS.

Step-by-Step Quantitative Method Protocol
This protocol outlines a robust starting point for the development and validation of an LC-

MS/MS method for 4-Iodo-1H-pyrazolo[3,4-b]pyridine.

1. Preparation of Standards and Quality Controls (QCs):

Prepare a primary stock solution of 4-Iodo-1H-pyrazolo[3,4-b]pyridine in a suitable organic
solvent (e.g., DMSO or Methanol) at 1 mg/mL.
Perform serial dilutions in the appropriate matrix (e.g., plasma, reaction buffer, or formulation
blank) to create calibration standards covering the desired concentration range (e.g., 1-1000
ng/mL).
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Prepare QC samples at low, medium, and high concentrations, independent of the
calibration standards.

2. Sample Preparation (Example: from Plasma):

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile
containing an appropriate internal standard (e.g., a stable isotope-labeled version of the
analyte).
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitate.
Transfer the supernatant to a clean vial or 96-well plate for injection. This protein
precipitation step is crucial for reducing matrix effects.[10][12]

3. LC-MS/MS System and Conditions:

The method parameters below serve as a validated starting point. Optimization may be
required based on the specific instrumentation and application.
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Parameter Recommended Condition Rationale

LC Column
C18 Reversed-Phase (e.g., 50

x 2.1 mm, 1.8 µm)

Provides excellent retention

and peak shape for

heterocyclic compounds.

Mobile Phase A 0.1% Formic Acid in Water
Promotes protonation for

efficient ESI+ ionization.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Strong organic solvent for

elution.

Flow Rate 0.4 mL/min
Standard for analytical scale

columns.

Gradient 5% B to 95% B over 3 minutes
Ensures elution of the analyte

and cleaning of the column.

Injection Volume 5 µL
Balances sensitivity with

potential for column overload.

Ionization Mode ESI, Positive
Optimal for protonating basic

nitrogen centers.

MRM Transition
Quantifier: 245.9 ->

118.1Qualifier: 245.9 -> 91.0

Quantifier: Most intense, stable

fragment (loss of I).Qualifier:

Confirmatory fragment (loss of

I and HCN).

Collision Energy To be optimized empirically

Instrument-dependent

parameter tuned for maximum

signal.

4. Method Validation:

The developed method must be validated according to regulatory guidelines (e.g., FDA or
ICH).[13]
Key validation parameters include:
Specificity & Selectivity: Absence of interfering peaks at the analyte's retention time.
Linearity: Correlation coefficient (r²) > 0.99 for the calibration curve.
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Accuracy & Precision: QC sample concentrations should be within ±15% of the nominal
value (±20% at the lower limit of quantification).
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.[10]
Stability: Analyte stability under various storage and processing conditions.

Conclusion
The mass spectrometric analysis of 4-Iodo-1H-pyrazolo[3,4-b]pyridine is a multi-faceted

process that provides essential information for researchers in drug discovery and development.

High-resolution MS confirms its identity with high fidelity, while tandem MS elucidates its

structure through predictable fragmentation pathways, primarily involving the loss of the iodine

substituent. For quantitative applications, a well-developed and validated LC-MS/MS method

operating in MRM mode provides the sensitivity, selectivity, and reliability required for decision-

making in a regulated environment. The protocols and insights presented in this guide serve as

a robust framework for the successful implementation of these critical analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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